O-Desisopropyl-O-ethyl Cefpodoxime Proxetil
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Overview
Description
“O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is a derivative of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . It is used to treat a wide variety of bacterial infections .
Synthesis Analysis
Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .Molecular Structure Analysis
The molecular formula of “O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .Chemical Reactions Analysis
Cefpodoxime Proxetil is a prodrug that is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . The rate and extent of cefpodoxime absorption exhibited dose-dependency .Physical And Chemical Properties Analysis
Cefpodoxime Proxetil is an orally administered, extended spectrum, semi-synthetic antibiotic of the cephalosporin class . The molecular formula of “O-Desisopropyl-O-ethyl Cefpodoxime Proxetil” is C20H25N5O9S2, and its molecular weight is 543.57 g/mol .Scientific Research Applications
1. Pharmacological Characteristics
Cefpodoxime Proxetil is a third-generation cephalosporin antibiotic, effective against most Gram-positive and Gram-negative bacteria, and stable against beta-lactamase producers. It is used to treat respiratory and urinary tract infections, skin structure infections, otitis media, pharyngitis, tonsillitis, and sexually transmitted diseases (Todd, 1994).
2. Formulation Enhancements
The formulation of Cefpodoxime Proxetil has been enhanced through gastroretentive microballoon formulation to improve bioavailability, and extended-release (ER) matrix tablets for sustained release and potential improvement in bioavailability compared to conventional dosage forms (Sharma et al., 2011); (Mujtaba & Kohli, 2016).
3. Protection from Intestinal Lumen Hydrolysis
Oil-in-water submicron emulsions have been shown to protect Cefpodoxime Proxetil from enzymatic attack in the intestinal lumen, thereby enhancing its oral bioavailability (Crauste-Manciet et al., 1998).
4. Tissue Penetration
Cefpodoxime Proxetil achieves significant concentrations in serum and bronchial mucosal biopsies, indicating its potential effectiveness in treating respiratory infections (Baldwin et al., 1992).
5. Synthesis Improvements
Improved methods for the synthesis of Cefpodoxime Proxetil have been developed to obtain better yields and eliminate the need for final purification steps (Rodríguez et al., 2003).
6. Pediatric Applications
Cefpodoxime Proxetil shows promise in treating various infectious diseases in pediatrics, with advantages such as good tolerance, small therapeutic dose, and fewer administration times (Zhang, Fu, & Sun, 2019).
Safety And Hazards
Cefpodoxime Proxetil may cause side effects such as diarrhea, nausea/vomiting, or headache. Serious side effects include nausea/vomiting that doesn’t stop, swelling of the ankles/feet, tiredness, fast/pounding heartbeat, trouble breathing, new signs of infection (such as sore throat that doesn’t go away, fever), dark urine, yellowing eyes/skin, easy bruising/bleeding, signs of kidney problems (such as change in the amount of urine) .
properties
IUPAC Name |
1-ethoxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O9S2/c1-5-32-20(29)34-9(2)33-18(28)14-10(6-30-3)7-35-17-13(16(27)25(14)17)23-15(26)12(24-31-4)11-8-36-19(21)22-11/h8-9,13,17H,5-7H2,1-4H3,(H2,21,22)(H,23,26)/b24-12-/t9?,13-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDWRZAFIUUKKP-YHISKXLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desisopropyl-O-ethyl Cefpodoxime Proxetil |
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